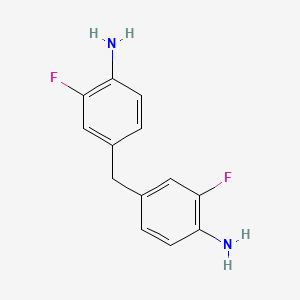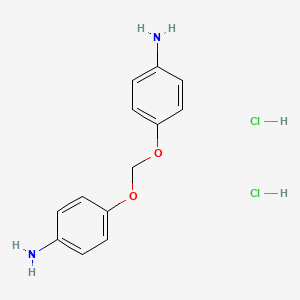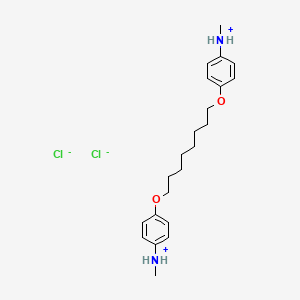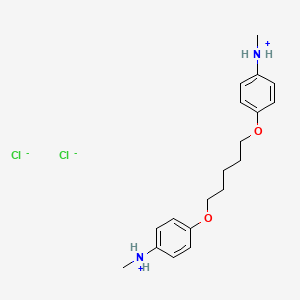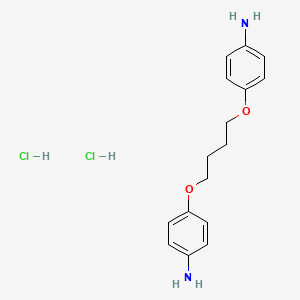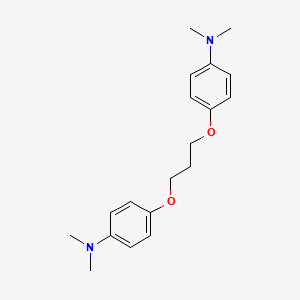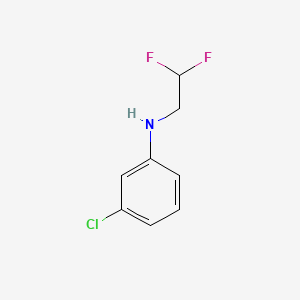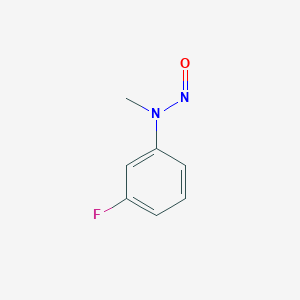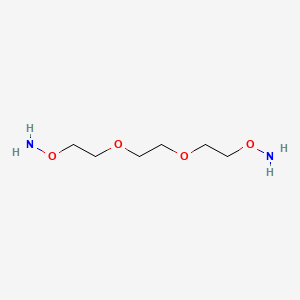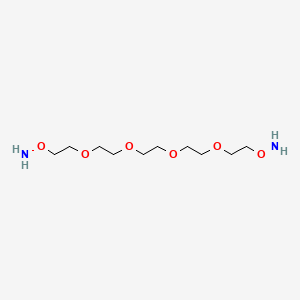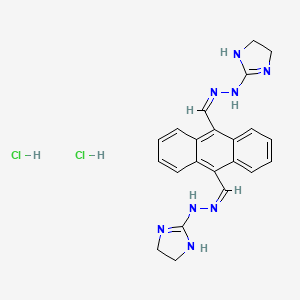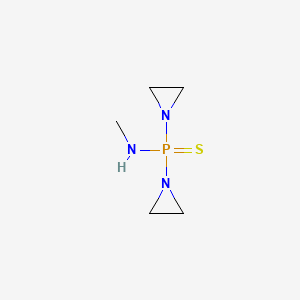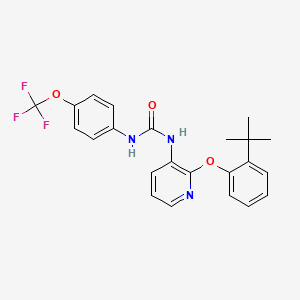
BPTU
Overview
Description
Mechanism of Action
Target of Action
The primary target of this compound is the P2Y1 receptor . The P2Y1 receptor is a type of purinergic receptor for ADP, and it plays a crucial role in platelet activation .
Mode of Action
This compound acts as a highly selective antagonist of the P2Y1 receptor . It binds to the P2Y1 receptor with a high affinity (Ki = 6 nM against 0.5 nM 2-MeS-ADP for human P2Y1 binding), while displaying much reduced or no affinity toward other P2Y family G-protein-coupled purinergic receptors .
Biochemical Pathways
By acting as an antagonist of the P2Y1 receptor, this compound inhibits the ADP-induced activation of platelets . This can affect the biochemical pathways involved in platelet aggregation and blood clot formation .
Pharmacokinetics
Pharmacokinetic studies reveal only moderate oral bioavailability in rats . The compound has a Tmax of 2 hours, a half-life (T1/2) of 1.43 hours, and a Cmax of 5.83 µM when delivered at a dose of 30 mg/kg with 10% cremophor:10% EtOH:80% H2O .
Result of Action
The compound effectively inhibits 2.5 µM ADP-induced platelet aggregation in vitro (IC50 = 2.1 µM using human platelet-rich plasma) and reduces FeCl2-induced carotid artery blood clot formation in anesthetized rats in vivo . It has much less effect toward prolonging cuticle and mesenteric bleeding time when compared to another P2Y12 antagonist, Clopidogrel .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s solubility in DMSO (100 mg/mL) suggests that it may be more effective in environments with certain solvent properties . Additionally, the compound’s stability may be affected by light and temperature, as it is recommended to be stored at 2-8°C and protected from light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N’-[4-(trifluoromethoxy)phenyl]urea involves several steps. The key steps include the formation of the phenoxy-pyridine intermediate and its subsequent reaction with the appropriate isocyanate to form the final urea derivative. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N’-[4-(trifluoromethoxy)phenyl]urea follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N’-[4-(trifluoromethoxy)phenyl]urea primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N’-[4-(trifluoromethoxy)phenyl]urea include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in organic solvents like DMSO or ethanol, under controlled temperature and pressure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N’-[4-(trifluoromethoxy)phenyl]urea has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
MRS2365: A selective P2Y1 agonist used in research to study the receptor’s activation.
ADPβS: Another P2Y1 agonist that is commonly used in experimental settings.
Uniqueness
N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N’-[4-(trifluoromethoxy)phenyl]urea is unique due to its high specificity and potency as a P2Y1 receptor antagonist. Unlike nucleotide-based antagonists, it does not compete with endogenous nucleotides for binding, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
1-[2-(2-tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O3/c1-22(2,3)17-7-4-5-9-19(17)31-20-18(8-6-14-27-20)29-21(30)28-15-10-12-16(13-11-15)32-23(24,25)26/h4-14H,1-3H3,(H2,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFLGPTXSIRAQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


